![molecular formula C18H24N2O3S B10909195 1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone](/img/structure/B10909195.png)
1-(2-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-4-methyl-1,3-thiazol-5-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンは、チアゾール環を特徴とするヘテロ環化合物です。 チアゾールは、その多様な生物活性で知られており、多くの強力な生物活性化合物を含んでいます
2. 製法
合成経路と反応条件
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンの合成は、通常、3,4-ジエトキシフェニル酢酸とチオアミドを特定の条件下で反応させてチアゾール環を形成する反応を含みます。反応条件には、通常、エタノールなどの溶媒と、目的生成物の形成を促進する触媒の使用が含まれます。
工業的製造方法
この化合物の工業的製造方法は、高収率と純度を確保するために、最適化された反応条件を用いた大規模合成を含む可能性があります。このプロセスには、最終生成物を得るための再結晶化またはクロマトグラフィーによる精製などの工程が含まれる場合があります。
3. 化学反応解析
反応の種類
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンは、以下を含むさまざまな化学反応を起こします。
酸化: この反応は、過マンガン酸カリウムや過酸化水素などの酸化剤を用いて行うことができます。
還元: 還元反応には、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの試薬が関与する可能性があります。
置換: 求電子置換反応と求核置換反応は、チアゾール環のさまざまな位置で起こる可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
置換試薬: ハロゲン、アルキル化剤。
主な生成物
これらの反応から形成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってスルホキシドまたはスルホンが生成される可能性があり、還元によってチアゾリジンが生成される可能性があります。
4. 科学研究への応用
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンは、以下を含むいくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌作用や抗がん作用などの潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療における潜在的な治療効果について調査されています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-diethoxyphenethylamine with a thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent control of reaction parameters, is essential for large-scale production.
化学反応の分析
Types of Reactions
1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.
科学的研究の応用
1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンの作用機序は、特定の分子標的と経路との相互作用を含みます。チアゾール環は、酵素や受容体と相互作用し、その活性を調節し、さまざまな生物学的効果をもたらします。 具体的な経路と標的は、特定の用途と使用状況によって異なります .
6. 類似の化合物との比較
類似の化合物
類似の化合物には、以下のような他のチアゾール誘導体があります。
スルファチアゾール: 抗菌薬。
リトナビル: 抗レトロウイルス薬。
アバファンギン: 抗真菌薬。
ブレオマイシン: 抗腫瘍薬。
チアゾフリン: 抗腫瘍薬.
独自性
1-(2-{[2-(3,4-ジエトキシフェニル)エチル]アミノ}-4-メチル-1,3-チアゾール-5-イル)エタノンは、特定の構造のために独特であり、これは異なる化学的および生物学的特性を付与します。そのジエトキシフェニル基とチアゾール環は、さまざまな研究への応用において多用途な化合物としての可能性に寄与しています。
類似化合物との比較
Similar Compounds
1-(3,4-Dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of ethoxy groups.
2-Amino-1-(3,4-dimethoxyphenyl)ethanone: Contains an amino group instead of an imine group.
Uniqueness
1-(2-((3,4-Diethoxyphenethyl)imino)-4-methyl-2,3-dihydrothiazol-5-yl)ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both diethoxyphenethyl and thiazole moieties makes it a versatile compound for various applications.
特性
分子式 |
C18H24N2O3S |
|---|---|
分子量 |
348.5 g/mol |
IUPAC名 |
1-[2-[2-(3,4-diethoxyphenyl)ethylamino]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C18H24N2O3S/c1-5-22-15-8-7-14(11-16(15)23-6-2)9-10-19-18-20-12(3)17(24-18)13(4)21/h7-8,11H,5-6,9-10H2,1-4H3,(H,19,20) |
InChIキー |
GNDWLACLBXYGIM-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1)CCNC2=NC(=C(S2)C(=O)C)C)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![butyl 4-({[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]methyl}amino)benzoate](/img/structure/B10909118.png)
![4-[4-(Allyloxy)phenyl]-2-amino-1-(3-chloro-2-methylphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B10909123.png)

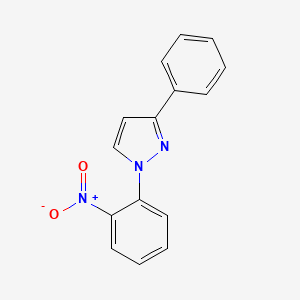
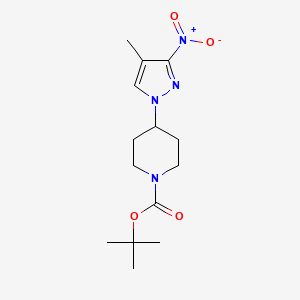
![N-benzyl-2-[(3,6-dicyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10909150.png)
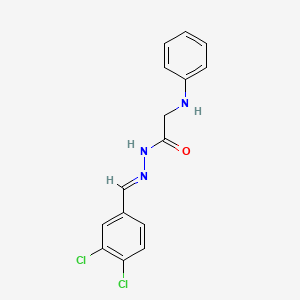
![6-cyclopropyl-N'-{(1E)-1-[3-(difluoromethoxy)phenyl]ethylidene}-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide](/img/structure/B10909167.png)
![2-{[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]amino}-4-chlorophenol](/img/structure/B10909175.png)
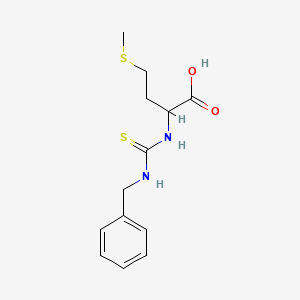
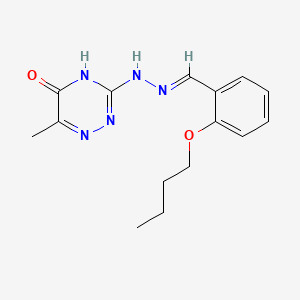
![4-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-2-methoxyphenyl 2,4-dichlorobenzoate](/img/structure/B10909186.png)
![Ethyl 6-amino-5-cyano-3-methyl-1'H,7H-spiro[isoxazolo[5,4-B]pyridine-4,4'-piperidine]-1'-carboxylate](/img/structure/B10909189.png)
![4-methyl-5-phenyl-3-thia-1,8-diazatetracyclo[7.7.0.02,6.010,15]hexadeca-2(6),4,8,10,12,14-hexaen-7-one](/img/structure/B10909191.png)
